2-Butylsulfanyl-9H-1,3,4,9-tetraaza-fluorene
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Overview
Description
PMID27215781-Compound-25 is a synthetic organic compound known for its potent and selective inhibition of Bruton’s tyrosine kinase. This compound is built on a 4-aminoquinoline scaffold and has shown improved drug-like properties, including aqueous solubility, potency, and stability .
Preparation Methods
The preparation of PMID27215781-Compound-25 involves a series of synthetic routes and reaction conditions. The compound is synthesized through a multi-step process that includes the formation of the 4-aminoquinoline scaffold. The reaction conditions typically involve the use of specific reagents and catalysts to ensure the desired chemical transformations. Industrial production methods for this compound would likely involve scaling up these synthetic routes while maintaining the necessary reaction conditions to achieve high yield and purity .
Chemical Reactions Analysis
PMID27215781-Compound-25 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions may result in the formation of substituted analogs .
Scientific Research Applications
PMID27215781-Compound-25 has a wide range of scientific research applications. In chemistry, it is used as a tool compound to study the inhibition of Bruton’s tyrosine kinase. In biology, it is used to investigate the role of this kinase in various cellular processes. In medicine, the compound has potential therapeutic applications in the treatment of diseases such as cancer and autoimmune disorders. In industry, it may be used in the development of new drugs and therapeutic agents .
Mechanism of Action
The mechanism of action of PMID27215781-Compound-25 involves the inhibition of Bruton’s tyrosine kinase. This kinase plays a crucial role in the signaling pathways that regulate cell growth, differentiation, and survival. By inhibiting this kinase, the compound can modulate these pathways and exert its effects on cellular processes. The molecular targets and pathways involved in this mechanism include the kinase itself and the downstream signaling molecules that are affected by its inhibition .
Comparison with Similar Compounds
PMID27215781-Compound-25 is unique in its selective inhibition of Bruton’s tyrosine kinase and its improved drug-like properties. Similar compounds include other inhibitors of this kinase, such as those built on different scaffolds like cinnoline. PMID27215781-Compound-25 stands out due to its enhanced solubility, potency, and stability. Other similar compounds may include those that target the same kinase but differ in their chemical structure and pharmacokinetic properties .
Properties
Molecular Formula |
C13H14N4S |
---|---|
Molecular Weight |
258.34 g/mol |
IUPAC Name |
3-butylsulfanyl-5H-[1,2,4]triazino[5,6-b]indole |
InChI |
InChI=1S/C13H14N4S/c1-2-3-8-18-13-15-12-11(16-17-13)9-6-4-5-7-10(9)14-12/h4-7H,2-3,8H2,1H3,(H,14,15,17) |
InChI Key |
JLINGBANGFPKNS-UHFFFAOYSA-N |
SMILES |
CCCCSC1=NC2=C(C3=CC=CC=C3N2)N=N1 |
Canonical SMILES |
CCCCSC1=NC2=C(C3=CC=CC=C3N2)N=N1 |
Origin of Product |
United States |
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